
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane is a complex organosilicon compound It is characterized by its unique structure, which includes three oxygen atoms and two silicon atoms within a twelve-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Wirkmechanismus
The mechanism by which 4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. Pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: Another organosilicon compound with similar structural features but different functional groups.
4,4,9-Triethoxy-9-methyl-3,10-dioxa-4,9-disiladodecane: Shares a similar backbone but differs in the position and type of substituents.
Uniqueness
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane is unique due to its specific arrangement of ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
918827-68-6 |
|---|---|
Molekularformel |
C14H34O6Si2 |
Molekulargewicht |
354.59 g/mol |
IUPAC-Name |
diethoxy-methyl-(3-triethoxysilylpropoxy)silane |
InChI |
InChI=1S/C14H34O6Si2/c1-7-15-21(6,16-8-2)20-13-12-14-22(17-9-3,18-10-4)19-11-5/h7-14H2,1-6H3 |
InChI-Schlüssel |
BUAYNNFNMULWSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(OCC)OCCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



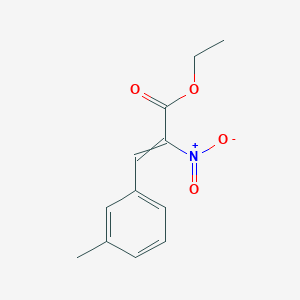
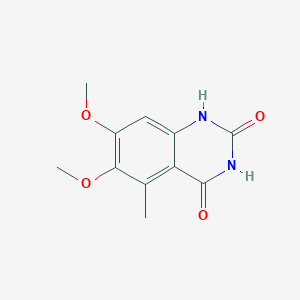
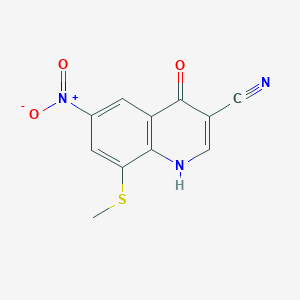

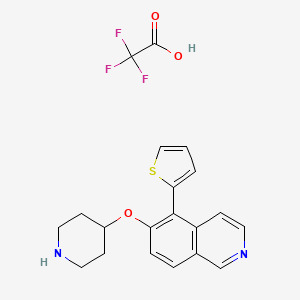
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

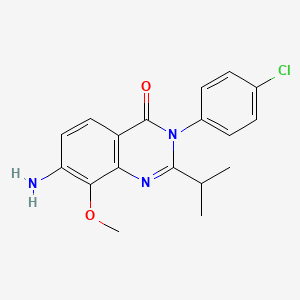
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)

![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
